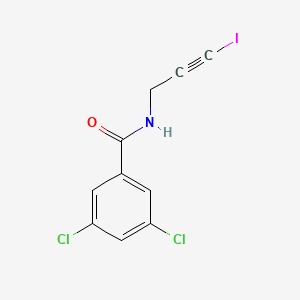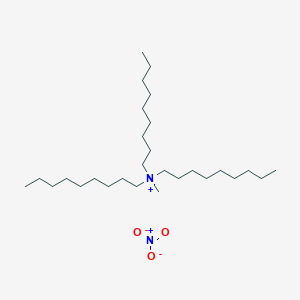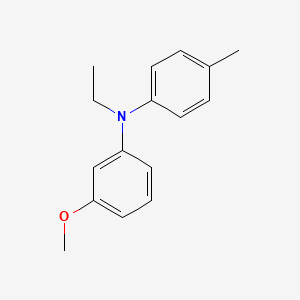![molecular formula C20H16O2 B14499314 1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol CAS No. 63171-68-6](/img/structure/B14499314.png)
1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is a compound that belongs to the binaphthalene family Binaphthalenes are known for their unique structural properties, which include axial chirality due to the hindered rotation around the central C-C bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol typically involves the reduction of binaphthyl derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where binaphthyl derivatives are hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 or NaBH4 in anhydrous THF or diethyl ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Binaphthoquinones.
Reduction: Fully saturated binaphthyl derivatives.
Substitution: Halogenated binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including chiral polymers and liquid crystals.
Wirkmechanismus
The mechanism by which 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol exerts its effects is primarily through its ability to act as a chiral ligand. The axial chirality of the compound allows it to interact with various molecular targets, facilitating enantioselective reactions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles, enhancing the selectivity and efficiency of the reactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Binaphthyl: Shares the binaphthalene core structure but lacks the hydroxyl groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Similar structure with hydroxyl groups at different positions.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand with hydroxyl groups at the 2,2’ positions.
Uniqueness: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in chiral catalysis and materials science, setting it apart from other binaphthalene derivatives.
Eigenschaften
CAS-Nummer |
63171-68-6 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-(8-hydroxy-1,4-dihydronaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H16O2/c21-18-12-11-15(14-7-1-2-8-16(14)18)17-9-3-5-13-6-4-10-19(22)20(13)17/h1-4,6-12,17,21-22H,5H2 |
InChI-Schlüssel |
UQMOZINIPKLMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2=C1C=CC=C2O)C3=CC=C(C4=CC=CC=C34)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
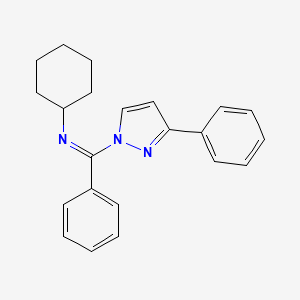
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
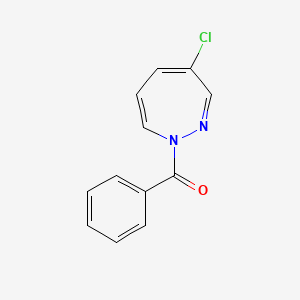

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
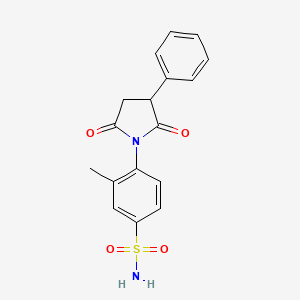
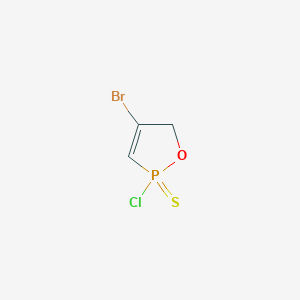
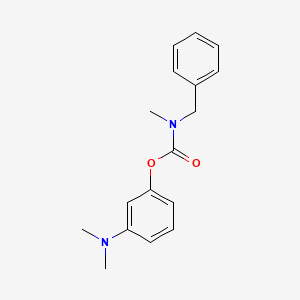
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
